molecular formula C14H23N5 B11757720 [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine CAS No. 1856080-71-1

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11757720
CAS No.: 1856080-71-1
M. Wt: 261.37 g/mol
InChI Key: QHWNHJSVCDBDKT-UHFFFAOYSA-N
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Description

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This particular compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1-propyl-1H-pyrazole-3-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired outcome[4][4].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-5-methyl-1H-pyrazol-3-amine
  • 4-Methyl-1-propyl-1H-pyrazol-5-amine
  • 1-Butyl-4-methyl-1H-pyrazol-5-amine

Uniqueness

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1856080-71-1

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C14H23N5/c1-4-7-18-8-6-13(17-18)10-15-11-14-12(3)9-16-19(14)5-2/h6,8-9,15H,4-5,7,10-11H2,1-3H3

InChI Key

QHWNHJSVCDBDKT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=C(C=NN2CC)C

Origin of Product

United States

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